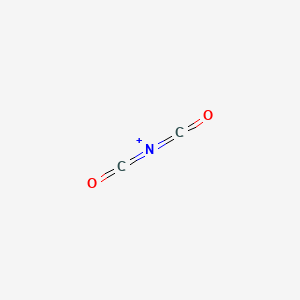
Oxo-N-(oxomethylidene)methaniminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo-N-(oxomethylidene)methaniminium is a chemical compound characterized by the presence of an oxo group and a methaniminium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-N-(oxomethylidene)methaniminium typically involves the reaction of methaniminium salts with oxo compounds under controlled conditions. One common method involves the use of a methaniminium chloride salt and an oxo compound in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Oxo-N-(oxomethylidene)methaniminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The oxo and methaniminium groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds with higher oxidation states, while reduction may produce methaniminium derivatives with lower oxidation states .
Scientific Research Applications
Oxo-N-(oxomethylidene)methaniminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Oxo-N-(oxomethylidene)methaniminium involves its interaction with molecular targets through its oxo and methaniminium groups. These interactions can lead to various biochemical and chemical effects, such as enzyme inhibition or activation, depending on the specific context. The pathways involved may include redox reactions and covalent bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
N-Methoxyamides: These compounds share similar structural features and reactivity.
Metal Oxo Complexes: Compounds like iron and manganese oxo complexes exhibit similar redox behavior.
Hypervalent Iodine Compounds: These compounds are known for their oxidative coupling reactions .
Uniqueness
Oxo-N-(oxomethylidene)methaniminium is unique due to its specific combination of oxo and methaniminium groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
38305-77-0 |
|---|---|
Molecular Formula |
C2NO2+ |
Molecular Weight |
70.03 g/mol |
InChI |
InChI=1S/C2NO2/c4-1-3-2-5/q+1 |
InChI Key |
YLHNBQWYPULMCY-UHFFFAOYSA-N |
Canonical SMILES |
C(=[N+]=C=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


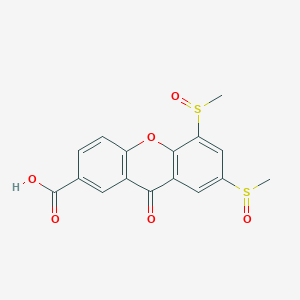


![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)

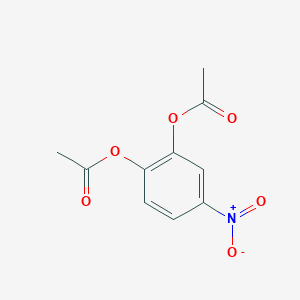
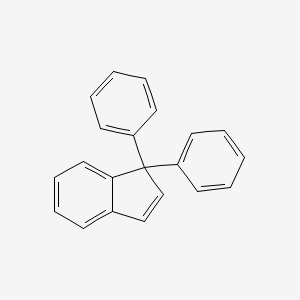


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
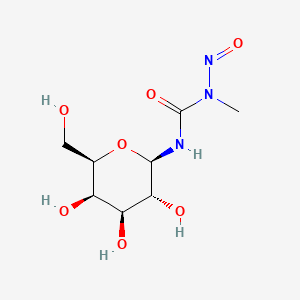

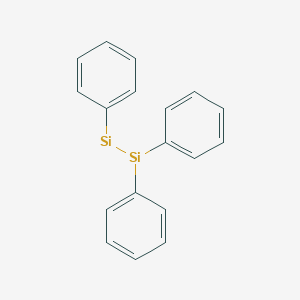
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
